1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene

Description

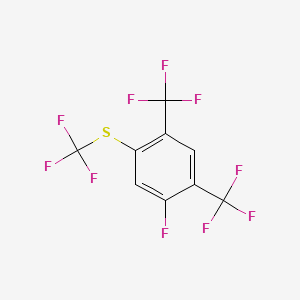

1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene is a highly fluorinated aromatic compound characterized by a benzene ring substituted with two trifluoromethyl (-CF₃) groups at positions 1 and 5, a fluorine atom at position 2, and a trifluoromethylthio (-SCF₃) group at position 4. Its molecular formula is C₉H₂F₁₀S, with a molar mass of 332.07 g/mol. Fluorinated aromatic compounds are renowned for enhancing metabolic stability, lipophilicity, and bioavailability in drug candidates .

Properties

Molecular Formula |

C9H2F10S |

|---|---|

Molecular Weight |

332.16 g/mol |

IUPAC Name |

1-fluoro-2,4-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H2F10S/c10-5-2-6(20-9(17,18)19)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H |

InChI Key |

NQPYPQCNPPMDJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)SC(F)(F)F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation has emerged as a cornerstone for introducing CF₃ groups into aromatic systems. Hypervalent iodine reagents, such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), enable direct trifluoromethylation under mild conditions. For instance, 1 reacts with electron-rich arenes in the presence of Lewis acids like FeCl₃ or Zn(OTf)₂, facilitating CF₃ transfer via a radical or ionic mechanism. In the context of 1,5-bis(trifluoromethyl) intermediates, sequential trifluoromethylation could be employed. A dihalogenated precursor, such as 1,5-dibromo-2-fluorobenzene, might undergo Ullmann-type coupling with CuCF₃ to install the first CF₃ group, followed by a second coupling at the remaining halogen site.

Notably, the regioselectivity of electrophilic attacks is influenced by existing substituents. For example, a fluorine atom at position 2 directs incoming electrophiles to the para position (C-5), while a pre-existing CF₃ group at C-1 would deactivate the ring, necessitating activating groups or harsher conditions for subsequent substitutions.

The introduction of the SCF₃ group poses distinct challenges due to its bulkiness and electron-withdrawing nature. A dual catalytic system involving FeCl₃ and diphenyl selenide has proven effective for trifluoromethylthiolation of activated arenes. For instance, 1,3,5-trimethoxybenzene undergoes smooth reaction with N-(trifluoromethylthio)saccharin to yield 1,3,5-trimethoxy-4-(trifluoromethylthio)benzene in 93% yield. Adapting this method, a pre-functionalized substrate like 2-fluoro-1,5-bis(trifluoromethyl)benzene could undergo thiolation at the C-4 position, provided the ring retains sufficient electron density.

Key considerations include:

- Substrate Activation : Electron-donating groups (e.g., methoxy) enhance reactivity, but CF₃ groups are deactivating. Thus, transient protection of CF₃ as esters or ethers might be necessary prior to thiolation.

- Catalyst Loading : FeCl₃ (5 mol%) and diphenyl selenide (5 mol%) in dichloromethane at room temperature offer a balance between efficiency and substrate stability.

Sequential Halogenation and Cross-Coupling

A stepwise assembly via halogenated intermediates provides precise control over substituent placement. Starting with 1,5-dibromo-2-fluorobenzene, the following sequence could be employed:

- CF₃ Installation : Pd-catalyzed cross-coupling with (CF₃)₂Zn or CF₃SiMe₃ introduces CF₃ groups at C-1 and C-5.

- SCF₃ Introduction : Suzuki-Miyaura coupling with a trifluoromethylthiolated boronic acid at C-4, though the scarcity of such reagents necessitates alternative approaches.

- Fluorine Retention : The inherent stability of the C-F bond ensures minimal interference during subsequent steps.

Alternatively, nucleophilic aromatic substitution (NAS) could replace halogen atoms. For example, a bromide at C-4 might react with CuSCF₃ under Ullmann conditions, though the electron-deficient nature of the ring may require elevated temperatures or microwave irradiation.

Radical-Based Trifluoromethylthiolation

Recent advances in radical chemistry offer promising avenues. Photoredox catalysis using Ru(bpy)₃²⁺ and a trifluoromethylthiolating agent (e.g., AgSCF₃) generates SCF₃ radicals, which add to the aromatic ring. Subsequent oxidation and rearomatization yield the desired product. This method tolerates electron-deficient substrates, making it suitable for late-stage functionalization of bis(trifluoromethyl)arenes.

Comparative Analysis of Synthetic Routes

The catalytic trifluoromethylthiolation method stands out for its efficiency under mild conditions, though substrate pre-activation remains a limitation. Radical approaches, while versatile, require specialized equipment for photoredox activation.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the benzene ring more susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, typically under acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the trifluoromethyl groups .

Scientific Research Applications

1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The electron-withdrawing trifluoromethyl groups can influence the reactivity and binding affinity of the compound, making it a useful tool in studying enzyme inhibition and receptor binding. The pathways involved often include interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Key Compounds for Comparison:

1,5-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene (CAS 1805081-92-8, )

- Substituents: -Cl (position 2), -OCF₃ (position 4).

- Molecular Formula: C₉H₂ClF₉O.

- Molar Mass: 332.55 g/mol.

1,4-Bis(trifluoromethyl)benzene (CAS 433-19-2, )

- Substituents: -CF₃ (positions 1 and 4).

- Molecular Formula: C₈H₄F₆.

- Molar Mass: 214.11 g/mol.

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one (CAS 42160-07-6, )

- Substituents: Extended conjugated system with two 4-CF₃ phenyl groups.

- Molar Mass: 370.29 g/mol.

Table 1: Comparative Physical Properties

*Predicted based on structural analogs.

Substituent Effects on Reactivity and Stability

- Fluorine vs.

- Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) at Position 4 :

The -SCF₃ group is less electronegative but more lipophilic than -OCF₃, which may improve membrane permeability in biological systems. Sulfur’s polarizability also contributes to unique intermolecular interactions . - Positional Isomerism (1,5 vs. 1,4 substitution) : The 1,5-CF₃ arrangement in the target compound creates a para-substituted electronic environment, whereas 1,4-CF₃ () leads to a more symmetrical structure. This asymmetry in the target compound could influence crystal packing and solubility.

Biological Activity

1,5-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene is a highly fluorinated aromatic compound notable for its unique structure, which includes multiple trifluoromethyl groups and a trifluoromethylthio substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and chemical properties.

The molecular formula of this compound is , with a molecular weight of approximately 332.16 g/mol. The presence of trifluoromethyl groups enhances the compound's stability and lipophilicity, which may facilitate interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to this compound. For instance, a series of fluoro and trifluoromethyl-substituted derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.031 to 0.062 µg/mL, indicating strong antibacterial properties that could be comparable to established antibiotics like vancomycin .

The mechanism by which these compounds exert their antibacterial effects often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. The electron-withdrawing nature of the trifluoromethyl groups may enhance the ability of these compounds to penetrate bacterial membranes, leading to increased efficacy against resistant strains .

Study on Fluorinated Salicylanilides

A comparative study evaluated several fluorinated salicylanilides, including derivatives structurally related to this compound. Compounds with MIC values below 1 µg/mL were identified as having high selectivity indices (SI > 10), indicating their potential for further development as antibacterial agents .

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Compound 22 | 0.031-0.062 | >10 |

| Compound 20 | <1 | >10 |

| Compound 24 | <1 | >10 |

This table summarizes the antimicrobial efficacy and safety profiles of selected compounds.

Interaction Studies

Interaction studies utilizing techniques such as molecular docking and binding affinity assessments have been conducted to understand how this compound interacts with various biological targets. These studies reveal that the compound can engage with enzymes and receptors through hydrogen bonding and hydrophobic interactions, enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene, considering steric and electronic challenges?

- Methodological Answer : Synthesis of heavily fluorinated aromatic compounds often involves halogenated intermediates and fluorinating agents. For example, nucleophilic aromatic substitution (NAS) using trifluoromethylthiolate anions or coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives could introduce the trifluoromethylthio group . Steric hindrance from multiple trifluoromethyl groups may necessitate high-temperature reactions or catalytic systems (e.g., Pd catalysts) to improve yields. Characterization of intermediates via NMR is critical to monitor regioselectivity and purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Quantitative NMR : Validates fluorine content and substituent positions, as demonstrated for structurally similar fluorinated aromatics .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight, especially given the compound’s high fluorine content.

- X-ray crystallography : Resolves steric crowding and confirms regiochemistry of substituents.

- HPLC with UV/Vis detection : Assesses purity, particularly for detecting byproducts from incomplete substitution reactions.

Q. How does the electron-withdrawing nature of trifluoromethyl and trifluoromethylthio groups influence the compound’s reactivity?

- Methodological Answer : Trifluoromethyl groups are strong electron-withdrawing groups (EWGs), which deactivate the benzene ring toward electrophilic substitution. The trifluoromethylthio group (-SCF) further enhances this effect due to its inductive (-I) and resonance (-R) properties. Reactivity studies should focus on nucleophilic aromatic substitution (NAS) or radical-based reactions under catalytic conditions. Comparative kinetic studies with less fluorinated analogs can isolate electronic effects .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments to evaluate charge-transfer properties in materials science applications?

- Methodological Answer : Density functional theory (DFT) calculations can predict HOMO-LUMO gaps and electron affinity, critical for applications like organic semiconductors or thermally activated delayed fluorescence (TADF) emitters. For example, 1,4-bis(trifluoromethyl)benzene derivatives exhibit TADF due to enhanced charge transfer; similar studies can be applied to this compound. Experimental validation via cyclic voltammetry and UV-vis absorption/emission spectroscopy should correlate with computational predictions .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) across different synthesis methods?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify melting point variations. Solubility studies in fluorinated solvents (e.g., hexafluorobenzene) should follow standardized protocols (e.g., OECD 105). Cross-validate data using multiple techniques (e.g., NMR, XRD) and reference certified materials like those in .

Q. How can the compound’s stability under oxidative or photolytic conditions be systematically evaluated for pharmaceutical or material applications?

- Methodological Answer :

- Oxidative stability : Expose the compound to controlled ozone or peroxide environments, monitoring degradation via GC-MS.

- Photolytic stability : Use UV irradiation chambers (e.g., 254 nm) and track changes via HPLC and fluorescence spectroscopy.

- Accelerated aging studies : Store samples at elevated temperatures (40–60°C) and analyze periodically for decomposition products. Safety protocols from (e.g., inert atmosphere storage) should be followed to minimize degradation .

Q. What mechanistic insights can be gained from studying solvent effects on substitution reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS rates by stabilizing transition states. Compare reaction kinetics in fluorinated solvents (e.g., 1,1,1-trifluorotoluene) to assess solvent fluorophilicity. Solvent parameters (e.g., Kamlet-Taft) can quantify polarity and hydrogen-bonding effects. In situ IR spectroscopy tracks intermediate formation under varying conditions .

Data Analysis & Validation

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) reported in literature?

- Methodological Answer : Calibrate instruments using certified reference materials (CRMs) like those in . Compare chemical shifts to structurally analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzene derivatives) and account for solvent effects. Collaborative inter-laboratory studies improve reproducibility .

Safety & Handling

Q. What precautions are necessary when handling air- or moisture-sensitive intermediates during synthesis?

- Methodological Answer : Use Schlenk lines or gloveboxes for reactions involving reactive intermediates (e.g., benzyl bromides or chlorides). Store compounds under inert gas (N, Ar) in sealed containers, as recommended in safety data sheets ( ). Compatibility testing with common lab materials (e.g., septa, tubing) prevents accidental degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.